2-Bromo-3-difluoromethoxy-4-(trifluoromethyl)aniline
Overview
Description
2-Bromo-3-difluoromethoxy-4-(trifluoromethyl)aniline is an organic compound that belongs to the class of halogenated anilines. This compound is characterized by the presence of bromine, difluoromethoxy, and trifluoromethyl groups attached to an aniline ring. These functional groups impart unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-difluoromethoxy-4-(trifluoromethyl)aniline typically involves the introduction of bromine, difluoromethoxy, and trifluoromethyl groups onto an aniline ring. One common method is the bromination of 3-(difluoromethoxy)-4-(trifluoromethyl)aniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-difluoromethoxy-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aniline group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted anilines with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include nitroanilines or nitrosoanilines.
Reduction Reactions: Products include reduced aniline derivatives.
Scientific Research Applications
2-Bromo-3-difluoromethoxy-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-3-difluoromethoxy-4-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The bromine, difluoromethoxy, and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(trifluoromethyl)aniline
- 2-Bromo-3,5-bis(trifluoromethyl)aniline
- 2-Bromo-4-(trifluoromethyl)aniline
Uniqueness
2-Bromo-3-difluoromethoxy-4-(trifluoromethyl)aniline is unique due to the presence of both difluoromethoxy and trifluoromethyl groups on the aniline ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence the compound’s reactivity and biological activity.
Properties
IUPAC Name |
2-bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5NO/c9-5-4(15)2-1-3(8(12,13)14)6(5)16-7(10)11/h1-2,7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGCVHUSBJGABF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)OC(F)F)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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